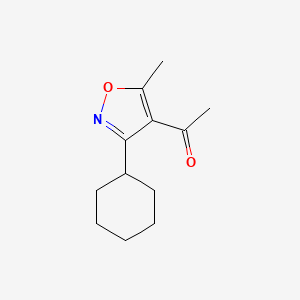![molecular formula C17H25BO4 B8344203 2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8344203.png)
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Cyclopropylmethoxy-5-methoxy-phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Dehydrating Agents: Used in the synthesis of the boronic ester.
Acids and Bases: Used in hydrolysis reactions
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed upon hydrolysis
Applications De Recherche Scientifique
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the biaryl product. The stability of the boronic ester and its ability to undergo transmetalation efficiently are key factors in its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling reactions.
Pinacolborane: A borane compound used in similar coupling reactions.
Uniqueness
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its cyclopropylmethoxy and methoxy substituents provide steric and electronic effects that enhance its performance in coupling reactions .
Propriétés
Formule moléculaire |
C17H25BO4 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(19-5)8-9-15(14)20-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3 |
Clé InChI |
AAKLNXLAZAORAV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OCC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![p-[(p-Acetamidophenyl)carbamoyl]phenol](/img/structure/B8344123.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide](/img/structure/B8344125.png)
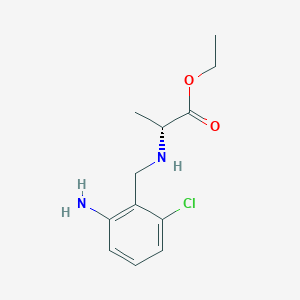
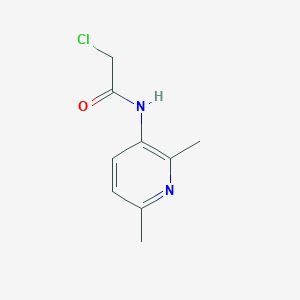
![(S)-1-(6-bromobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B8344142.png)
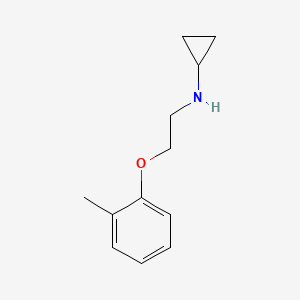

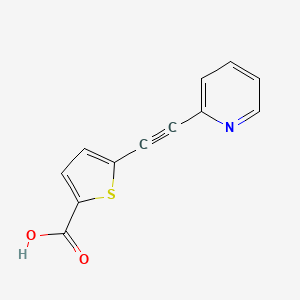
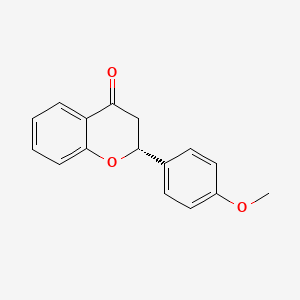
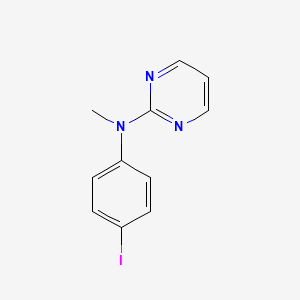
![2-[4-Chloro-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B8344176.png)
![2-(3-Bromophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8344183.png)

